1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-

Catalog No.
S3349818
CAS No.
108774-82-9
M.F
C18H15NO4
M. Wt
309.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-

CAS Number

108774-82-9

Product Name

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-

IUPAC Name

3,4-bis(4-methoxyphenyl)pyrrole-2,5-dione

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

InChI

InChI=1S/C18H15NO4/c1-22-13-7-3-11(4-8-13)15-16(18(21)19-17(15)20)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,19,20,21)

InChI Key

WRDXDCMVUJADCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=C(C=C3)OC

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- is a compound belonging to the class of pyrrole derivatives. Pyrrole derivatives are recognized for their diverse biological activities and significant applications in medicinal chemistry. This specific compound features a molecular formula of C18H15NO4 and a molecular weight of approximately 309.31 g/mol. The structure exhibits a conjugated system, contributing to its potential electronic and optical properties, making it an interesting subject for further research and application in various fields .

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride, yielding alcohols or amines.
  • Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions where they can be replaced by various nucleophiles such as amines or thiols .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles like amines or thiols in the presence of a base.

Research indicates that 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action likely involves interaction with specific molecular targets, including enzymes and cellular receptors. Such interactions may modulate metabolic pathways and trigger signaling cascades that result in various biological effects .

The synthesis of 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- can be accomplished through several methods:

  • Reflux Reaction: One common synthetic route involves the reaction of 4-methoxybenzaldehyde with maleic anhydride in an organic solvent like toluene or xylene under reflux conditions. Following the reaction, purification is typically achieved through recrystallization or column chromatography.
  • Industrial Production: In industrial settings, similar starting materials and conditions are used but optimized for higher yields and purity. Techniques may include continuous flow reactors and automated purification systems .

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- has various applications across different fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.
  • Biology: Investigated for its potential biological activities.
  • Medicine: Explored for drug development opportunities.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies on the interactions of 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- with biological targets have shown that it can bind to specific enzymes or receptors. This binding may inhibit enzyme activity or modulate receptor signaling pathways. Such interactions are crucial for understanding its therapeutic potential and guiding further drug design efforts .

Several compounds share structural similarities with 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1H-Pyrrole-2,5-dione, 3,4-bis(1-methylindol-3-yl)C22H17N3O2Contains indole moieties; studied for different biological activities .
3,4-Bis(4-fluorophenyl)pyrrole-2,5-dioneC18H14F2N2O2Fluorinated derivatives; known for enhanced electronic properties .
3-Methyl-1H-pyrrole-2,5-dioneC6H7NO2Simpler structure; serves as a precursor in various syntheses .

Uniqueness

The uniqueness of 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- lies in its specific methoxy substitutions on the phenyl rings which enhance its solubility and potentially modulate its biological activity compared to other pyrrole derivatives. Its conjugated system also contributes to distinct optical properties not found in simpler analogs .

XLogP3

2.5

Wikipedia

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-

Dates

Modify: 2023-07-26

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